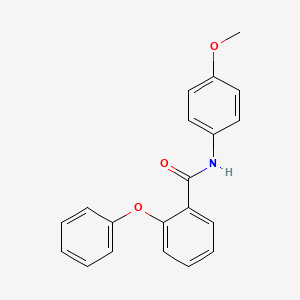
2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile, also known as BDPA, is a synthetic compound that has gained attention in the scientific community due to its unique properties. It is a derivative of stilbene and has a wide range of potential applications in various fields, including medicinal chemistry, material science, and electronics.
作用机制
The mechanism of action of 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. In particular, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to interact with viral proteins, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In animal studies, 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile has been found to have neuroprotective effects and to improve cognitive function in mice with Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile in lab experiments is its versatility. It can be easily synthesized and modified to suit various experimental needs. Additionally, it has a wide range of potential applications in various fields, making it a valuable tool for researchers. However, one of the limitations of using 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, and its long-term effects on human health are not fully understood.
未来方向
There are many potential future directions for research on 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and to develop more potent and selective analogs for the treatment of cancer and viral infections. In material science, 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile could be further explored as a building block for the synthesis of novel organic materials with unique properties. In electronics, 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile could be used to develop more efficient and stable organic semiconductors for the fabrication of OLEDs and OFETs. Overall, the potential applications of 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile are vast, and further research is needed to fully explore its potential.
合成方法
2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-bromobenzaldehyde and 3,4-dimethoxyphenylboronic acid with acrylonitrile in the presence of a palladium catalyst.
科学研究应用
2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to have anticancer and antiviral properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease. In material science, 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers. In electronics, it has been used as a dopant in organic semiconductors for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
属性
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-8-3-12(10-17(16)21-2)9-14(11-19)13-4-6-15(18)7-5-13/h3-10H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVUXLVFWPISNB-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)
![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)



![1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5775808.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)

![1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5775827.png)


